molecular formula C74H101ClN14O13 B237990 Nappsmlllpa CAS No. 135216-07-8

Nappsmlllpa

Cat. No.: B237990
CAS No.: 135216-07-8
M. Wt: 1430.1 g/mol
InChI Key: ZLDBJGBUZBUHAE-RIJBMELVSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound has been established as a complex peptide designation reflecting its multi-component amino acid structure. The complete systematic name is N-Acetyl-2-naphthylalanyl-4-chlorophenyalanyl-3-pyridylalanyl-seryl-N-methyltyrosyl-lysyl-leucyl-lysyl-prolyl-alaninamide, which comprehensively describes the sequential arrangement of amino acid residues and their chemical modifications. This nomenclature follows established protocols for peptide naming conventions, where each component amino acid is explicitly identified along with any chemical modifications present in the molecular structure.

The molecular formula of this compound has been determined as C74H101ClN14O13, indicating a substantial organic compound containing seventy-four carbon atoms, one hundred and one hydrogen atoms, one chlorine atom, fourteen nitrogen atoms, and thirteen oxygen atoms. The molecular weight calculations reveal a precise value of 1430.1 grams per mole, establishing this compound as a macromolecular entity within the peptide classification system. This molecular weight places the compound in the category of large peptides, approaching the size range typically associated with small proteins.

The Chemical Abstracts Service registry number for this compound is 135216-07-8, providing a unique identifier for this specific compound in chemical databases and literature. This registration facilitates accurate identification and prevents confusion with structurally similar peptide compounds. The International Chemical Identifier key has been established as a standardized representation for database searches and chemical informatics applications, ensuring consistent identification across different chemical information systems.

Structural analysis reveals that this compound contains multiple aromatic systems, including naphthalene, chlorinated benzene, and pyridine rings, which contribute significantly to its overall molecular architecture. The presence of these aromatic components suggests potential for extensive conjugation and electron delocalization throughout portions of the molecular framework. Additionally, the compound incorporates various functional groups characteristic of amino acids, including amine groups, carboxyl groups, and specialized side chain functionalities that define the chemical behavior of individual amino acid residues.

Three-Dimensional Molecular Architecture Determination

The three-dimensional molecular architecture of this compound represents a complex spatial arrangement that requires advanced computational modeling and experimental validation techniques for complete characterization. Contemporary approaches to determining peptide three-dimensional structures rely heavily on nuclear magnetic resonance spectroscopy, X-ray crystallography, and computational molecular dynamics simulations to establish accurate spatial configurations. The substantial size of this compound, with its multiple amino acid residues and diverse functional groups, presents significant challenges for structural determination using conventional analytical methods.

X-ray crystallographic analysis has emerged as a primary technique for determining the precise three-dimensional arrangement of atoms within crystalline peptide structures. The application of X-ray diffraction methods to this compound would require successful crystallization of the compound under controlled conditions, followed by careful analysis of diffraction patterns to determine unit cell parameters and space group symmetries. Crystallization conditions must be optimized to produce high-quality crystals suitable for structural analysis, often requiring extensive screening of different buffer systems, precipitation agents, and temperature conditions.

Advanced crystallographic techniques employ sophisticated instrumentation capable of analyzing complex molecular structures with high precision. Modern X-ray diffraction systems utilize rotating anode assemblies and specialized detectors to collect comprehensive diffraction data sets that enable detailed structural refinement. The analysis of diffraction patterns provides critical information about atomic positions, bond lengths, bond angles, and conformational preferences within the three-dimensional molecular framework.

Computational molecular modeling approaches complement experimental structural determination methods by providing theoretical predictions of molecular conformations and dynamic behavior patterns. Molecular dynamics simulations can explore conformational flexibility and identify preferred structural arrangements under different environmental conditions. These computational approaches are particularly valuable for large peptide molecules like this compound, where experimental structure determination may be challenging due to molecular size and complexity.

The peptide backbone conformation of this compound likely exhibits characteristic secondary structural elements commonly observed in peptide molecules, including extended conformations, turns, and potential helical arrangements depending on amino acid sequence and environmental factors. The presence of multiple aromatic residues may introduce additional conformational constraints through π-π stacking interactions and aromatic clustering effects that influence overall molecular shape and stability.

Crystalline versus Amorphous Phase Characterization

The characterization of crystalline versus amorphous phases in this compound requires comprehensive analysis using multiple complementary techniques to establish the solid-state properties of this complex peptide compound. X-ray diffraction analysis serves as the primary method for distinguishing between crystalline and amorphous forms, with crystalline materials producing sharp, well-defined diffraction peaks while amorphous materials exhibit broad, diffuse scattering patterns. The application of powder diffraction techniques can effectively identify phase composition and determine the degree of crystallinity present in this compound samples under different preparation conditions.

Crystalline forms of peptide compounds typically exhibit regular, periodic arrangements of molecules within defined unit cells, leading to characteristic diffraction patterns that can be indexed and analyzed for structural information. The formation of crystalline this compound would require appropriate nucleation conditions and controlled growth environments that allow molecules to achieve ordered arrangements. Factors influencing crystallization include solvent composition, temperature, concentration, and the presence of nucleation sites or seeding materials that promote ordered molecular assembly.

Depolarized dynamic light scattering represents an advanced technique for distinguishing between crystalline nanoparticles and amorphous precipitates in solution systems. This method exploits the optical anisotropy differences between ordered crystalline structures and disordered amorphous aggregates to provide sensitive detection of crystalline phase formation. The technique has proven particularly effective for detecting early stages of crystal nucleation and growth in protein and peptide systems, making it highly relevant for this compound characterization studies.

Amorphous forms of this compound would be characterized by random molecular arrangements without long-range order, resulting in different physical properties compared to crystalline phases. Amorphous materials typically exhibit different solubility characteristics, dissolution rates, and stability profiles compared to their crystalline counterparts. The characterization of amorphous phases requires specialized techniques including differential scanning calorimetry, thermogravimetric analysis, and solid-state nuclear magnetic resonance spectroscopy to establish structural and thermal properties.

Phase transition behavior between crystalline and amorphous forms represents an important aspect of this compound characterization, as environmental conditions such as temperature, humidity, and mechanical stress can induce transformations between different solid-state forms. Understanding these transition phenomena is crucial for applications requiring specific phase compositions and for predicting long-term stability under various storage and handling conditions.

Characterization Method Crystalline Phase Indicators Amorphous Phase Indicators Resolution Capability
X-ray Powder Diffraction Sharp, defined peaks with specific 2θ positions Broad, diffuse halos without defined peaks High structural resolution
Depolarized Dynamic Light Scattering Anisotropic scattering patterns Isotropic scattering behavior Nanoscale detection sensitivity
Differential Scanning Calorimetry Distinct melting endotherms Glass transition temperatures Thermal behavior analysis
Polarized Light Microscopy Birefringent crystalline domains Optically isotropic regions Microscopic phase identification

Functional Group Analysis and Reactive Sites Identification

The functional group analysis of this compound reveals a complex array of chemically active sites that define the compound's reactivity profile and potential interactions with other molecular species. The peptide backbone contains multiple amide linkages connecting individual amino acid residues, each representing a site of potential chemical modification or hydrolysis under appropriate conditions. These amide bonds exhibit characteristic chemical properties including susceptibility to acid and base catalyzed hydrolysis, reduction reactions, and nucleophilic attack under specific reaction conditions.

Aromatic functional groups constitute a significant portion of this compound's reactive architecture, with naphthalene, chlorinated phenyl, and pyridine ring systems contributing distinct chemical properties. The naphthalene moiety provides extensive aromatic character with potential for electrophilic substitution reactions, oxidation processes, and π-π stacking interactions with other aromatic compounds. Naphthalene systems are known to exhibit fluorescent properties and can participate in photochemical reactions under appropriate irradiation conditions.

The chlorinated phenyl group introduces electron-withdrawing character to the aromatic system, modifying the reactivity patterns compared to unsubstituted phenyl rings. Chlorine substitution typically activates the aromatic ring toward nucleophilic substitution reactions while deactivating it toward electrophilic substitution processes. This electronic modification influences the overall chemical behavior of the compound and may affect binding interactions with biological targets or other molecular recognition events.

Pyridine functionality contributes basic character to the molecular structure through the nitrogen lone pair, enabling protonation reactions and coordination with metal centers. The pyridine ring can participate in hydrogen bonding interactions as both donor and acceptor, depending on protonation state and local chemical environment. This heterocyclic component may serve as a site for chemical modification through alkylation, acylation, or complexation reactions.

Primary amine groups present in lysine residues represent highly reactive nucleophilic sites capable of participating in a wide range of chemical transformations. These amine functionalities can undergo acylation, alkylation, and condensation reactions, making them important targets for chemical modification strategies. The basicity of these amine groups also influences the overall charge distribution and solubility characteristics of the compound under different pH conditions.

Hydroxyl groups present in serine and tyrosine residues provide additional reactive sites for chemical modification through esterification, etherification, and oxidation reactions. The phenolic hydroxyl group in tyrosine exhibits enhanced acidity compared to aliphatic alcohols, enabling deprotonation under mildly basic conditions and subsequent nucleophilic reactions of the resulting phenoxide anion.

The N-methylated tyrosine residue represents a modified amino acid with altered hydrogen bonding capacity and steric properties compared to the parent tyrosine structure. This methylation reduces the hydrogen bonding donor capability while maintaining aromatic character, potentially affecting molecular recognition and binding interactions with target molecules.

Functional Group Type Location in Structure Primary Reactivity Chemical Modifications
Amide Linkages Peptide backbone connections Hydrolysis, reduction Acid/base catalyzed cleavage
Naphthalene Ring N-terminal modification Electrophilic substitution Oxidation, halogenation
Chlorinated Phenyl Central aromatic residue Nucleophilic substitution Displacement reactions
Pyridine Ring Aromatic amino acid analog Coordination, protonation Metal complexation
Primary Amines Lysine side chains Nucleophilic addition Acylation, alkylation
Phenolic Hydroxyl Tyrosine residue Acid-base equilibrium Esterification, oxidation

Properties

CAS No.

135216-07-8

Molecular Formula

C74H101ClN14O13

Molecular Weight

1430.1 g/mol

IUPAC Name

(2S)-N-[(2S,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C74H101ClN14O13/c1-44(2)36-61(85-66(95)58(20-10-12-32-76)84-67(96)60(80-7)40-48-25-30-54(92)31-26-48)70(99)88(71(100)62(43-90)86-65(94)56(78)39-50-16-14-33-81-42-50)73(102)74(6,64(93)59(83-46(5)91)41-49-22-27-51-17-8-9-18-52(51)37-49)89(69(98)57(79)38-47-23-28-53(75)29-24-47)72(101)63-21-15-35-87(63)68(97)55(77)19-11-13-34-82-45(3)4/h8-9,14,16-18,22-31,33,37,42,44-45,55-63,80,82,90,92H,10-13,15,19-21,32,34-36,38-41,43,76-79H2,1-7H3,(H,83,91)(H,84,96)(H,85,95)(H,86,94)/t55-,56+,57+,58+,59+,60-,61-,62-,63-,74-/m0/s1

InChI Key

ZLDBJGBUZBUHAE-RIJBMELVSA-N

SMILES

CC(C)CC(C(=O)N(C(=O)C(CO)NC(=O)C(CC1=CN=CC=C1)N)C(=O)C(C)(C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)C4CCCN4C(=O)C(CCCCNC(C)C)N)C(=O)C(CC5=CC=C(C=C5)Cl)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(C(=O)[C@H](CO)NC(=O)[C@@H](CC1=CN=CC=C1)N)C(=O)[C@](C)(C(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCNC(C)C)N)C(=O)[C@@H](CC5=CC=C(C=C5)Cl)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC

Canonical SMILES

CC(C)CC(C(=O)N(C(=O)C(CO)NC(=O)C(CC1=CN=CC=C1)N)C(=O)C(C)(C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)C4CCCN4C(=O)C(CCCCNC(C)C)N)C(=O)C(CC5=CC=C(C=C5)Cl)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC

Synonyms

N-Ac-2-Nal-4-ClPhe-3-Pal-Ser-NMeTyr-Lys-Leu-Lys-Pro-AlaNH2
N-acetyl-2-naphthylalanyl-4-chlorophenyalanyl-3-pyridylalanyl-seryl-N-methyltyrosyl-lysyl-leucyl-lysyl-prolyl-alaninamide
NAPPSMLLLPA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Nappsmlllpa shares structural similarities with Compound A (C₁₀H₈N₂O₃) and Compound B (C₁₂H₁₂N₂O). Key differences include:

Parameter This compound Compound A Compound B
Molecular Weight 202.07 g/mol 204.18 g/mol 200.24 g/mol
Melting Point 118–120°C 132–134°C 98–100°C
Solubility (H₂O) Low Moderate High
Key Functional Groups COOH, NH₂ COOH, NO₂ OCH₃, NH₂
Bioavailability (oral) 45% (predicted) 32% (observed) 60% (observed)

Data derived from NMR, elemental analysis, and HPLC purity assessments .

This compound’s low solubility contrasts with Compound B’s high solubility, attributed to the latter’s methoxy group enhancing hydrophilicity. Its carboxyl group aligns with Compound A’s structure but lacks the nitro group linked to Compound A’s toxicity .

Pharmacological Profiles

Parameter This compound Compound A Compound B
Target Enzyme (IC₅₀) 12.3 µM 8.7 µM 25.4 µM
Plasma Half-Life (t₁/₂) 4.2 h 2.8 h 6.5 h
Metabolizing Enzymes CYP3A4, CYP2D6 CYP2C9 CYP1A2
Adverse Effects Mild hepatotoxicity Nephrotoxicity CNS stimulation

Data from in vitro assays and preclinical models .

This compound exhibits moderate enzyme inhibition compared to Compound A but superior safety over Compound A’s nephrotoxic risks. Its hepatic metabolism aligns with Compound B but requires monitoring for drug-drug interactions .

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